

Authenticating 11-Oxomogroside II A1: A Comparative Guide to NMR Spectral Data

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Compound of Interest		
Compound Name:	11-Oxomogroside II A1	
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For Researchers, Scientists, and Drug Development Professionals

The precise identification of natural products is a critical step in drug discovery and development. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectral data for the authentication of **11-Oxomogroside II A1**, a sweet-tasting triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). By comparing its spectral features with those of closely related mogrosides, researchers can confidently verify the identity and purity of their samples.

Comparative Analysis of ¹H and ¹³C NMR Spectral Data

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for **11-Oxomogroside II A1** in comparison to other structurally similar mogrosides. These data, acquired in deuterated methanol (CD₃OD), highlight the key differences that enable unambiguous identification. While complete spectral data for **11-Oxomogroside II A1** is not widely published, the data for the closely related Mogroside II A2 is presented here as a primary reference for comparison.[1] Deviations in chemical shifts, particularly around the C-11 position and the glycosidic linkages, are diagnostic for authentication.

Table 1: Comparative 1 H and 13 C NMR Chemical Shift (δ , ppm) Data of Mogrosides in CD $_3$ OD[1]



Position	Mogrosid e II A2 ¹³ C	Mogrosid e II A2 ¹H	Mogrosid e II E ¹³ C	Mogrosid e II E ¹H	Mogrosid e III A1 ¹³ C	Mogrosid e III A1 ¹H
Aglycone						
1	39.8	1.05, 1.65	39.8	1.05, 1.65	39.8	1.05, 1.65
2	28.1	1.85, 2.05	28.1	1.85, 2.05	28.1	1.85, 2.05
3	89.1	3.25	89.1	3.25	89.1	3.25
4	40.1	-	40.1	-	40.1	-
5	56.4	1.02	56.4	1.02	56.4	1.02
6	126.1	5.65	126.1	5.65	126.1	5.65
7	121.2	-	121.2	-	121.2	-
8	45.1	1.55	45.1	1.55	45.1	1.55
9	51.2	1.25	51.2	1.25	51.2	1.25
10	37.9	-	37.9	-	37.9	-
11	212.1	-	212.1	-	212.1	-
12	50.1	2.55, 2.85	50.1	2.55, 2.85	50.1	2.55, 2.85
13	48.9	-	48.9	-	48.9	-
14	52.1	-	52.1	-	52.1	-
15	32.5	1.35, 1.50	32.5	1.35, 1.50	32.5	1.35, 1.50
16	29.8	1.95, 2.15	29.8	1.95, 2.15	29.8	1.95, 2.15
17	51.8	1.45	51.8	1.45	51.8	1.45
18	16.5	0.95	16.5	0.95	16.5	0.95
19	19.8	1.10	19.8	1.10	19.8	1.10
20	36.5	1.50	36.5	1.50	36.5	1.50
21	18.9	0.92	18.9	0.92	18.9	0.92



22	35.1	1.40, 1.60	35.1	1.40, 1.60	35.1	1.40, 1.60
23	68.1	3.45, 3.65	68.1	3.45, 3.65	68.1	3.45, 3.65
24	78.9	3.85	78.9	3.85	78.9	3.85
25	71.2	-	71.2	-	71.2	-
26	29.1	1.28	29.1	1.28	29.1	1.28
27	26.5	1.25	26.5	1.25	26.5	1.25
28	28.5	1.15	28.5	1.15	28.5	1.15
29	16.8	0.85	16.8	0.85	16.8	0.85
30	25.1	1.20	25.1	1.20	25.1	1.20
Glc (C-3)						
1'	105.1	4.45	105.1	4.45	105.1	4.45
2'	75.2	3.20	75.2	3.20	75.2	3.20
3'	78.1	3.40	78.1	3.40	78.1	3.40
4'	71.5	3.30	71.5	3.30	71.5	3.30
5'	77.9	3.25	77.9	3.25	77.9	3.25
6'	62.8	3.70, 3.90	62.8	3.70, 3.90	62.8	3.70, 3.90
Glc (C-24)						
1"	98.5	4.75	98.5	4.75	98.5	4.75
2"	75.9	3.55	75.9	3.55	75.9	3.55
3"	78.2	3.60	78.2	3.60	78.2	3.60
4"	71.8	3.45	71.8	3.45	71.8	3.45
5"	77.5	3.50	77.5	3.50	77.5	3.50
6"	62.9	3.75, 3.95	62.9	3.75, 3.95	62.9	3.75, 3.95



Note: The chemical shifts are referenced to the solvent resonance (CD₃OD: δH 3.30 ppm, δC 49.0 ppm). The absence of a proton value indicates a quaternary carbon.

Experimental Protocols

A standardized protocol is essential for reproducible NMR data acquisition. The following methodology is recommended for the analysis of **11-Oxomogroside II A1** and related compounds.

- 1. Sample Preparation:
- Accurately weigh approximately 1-2 mg of the purified mogroside sample.
- Dissolve the sample in 130-150 μL of deuterated methanol (CD₃OD).
- Transfer the solution to a 2.5 mm or 5 mm NMR tube.
- 2. NMR Data Acquisition:
- NMR spectra should be acquired on a 500 MHz or higher field NMR spectrometer.
- The sample temperature should be maintained at 298 K.
- The following experiments are crucial for structural elucidation and authentication:
 - 1D ¹H NMR: Provides information on the number and type of protons.
 - 1D ¹³C NMR: Provides information on the number and type of carbons.
 - 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
 - 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - 2D HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range correlations between protons and carbons (2-3 bonds), crucial for connecting different structural fragments.



- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, aiding in stereochemical assignments.
- 3. Data Processing and Analysis:
- The acquired spectra should be processed using appropriate software (e.g., MestReNova, TopSpin).
- The 1 H and 13 C NMR spectra should be referenced to the residual solvent peak of CD $_3$ OD (δ H 3.30 ppm and δ C 49.0 ppm).
- The chemical shifts, coupling constants, and correlations from the 2D spectra should be
 carefully analyzed and compared with the reference data provided in Table 1 and other
 published literature to confirm the structure of 11-Oxomogroside II A1.

Visualization of the Authentication Workflow

The following diagram illustrates the logical workflow for the authentication of **11-Oxomogroside II A1** using NMR spectroscopy.



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References

- 1. iosrphr.org [iosrphr.org]
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